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molecular formula C12H12FNO B8370962 1-(4-Fluorobenzyl)-5,6-dihydropyridin-2-(1H)-one

1-(4-Fluorobenzyl)-5,6-dihydropyridin-2-(1H)-one

Cat. No. B8370962
M. Wt: 205.23 g/mol
InChI Key: CPZGVMZRRIBNPM-UHFFFAOYSA-N
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Patent
US07598264B2

Procedure details

To a solution of 1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one (0.37 g, 1.11 mmol) in toluene (15 mL) was added solid Na2CO3 (2 g, 18.8 mmol). The reaction mixture was refluxed for about 6 hours. The resultant solution was filtered and concentrated under vacuum and the residue chromatographed on silica eluting with a gradient of 040% EtOAc/Hexanes to give the product as colorless glass.
Name
1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH2:10][CH:9](S(C3C=CC=CC=3)=O)[C:8]2=[O:21])=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]=[CH:9][C:8]2=[O:21])=[CH:22][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one
Quantity
0.37 g
Type
reactant
Smiles
FC1=CC=C(CN2C(C(CCC2)S(=O)C2=CC=CC=C2)=O)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for about 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The resultant solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica eluting with a gradient of 040% EtOAc/Hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C(C=CCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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